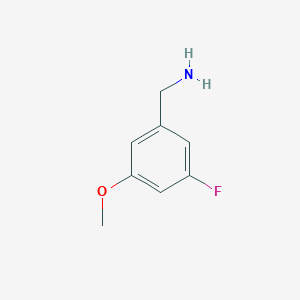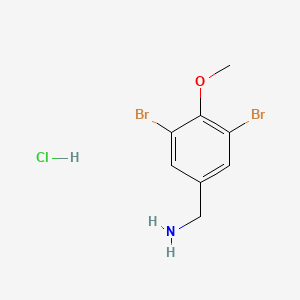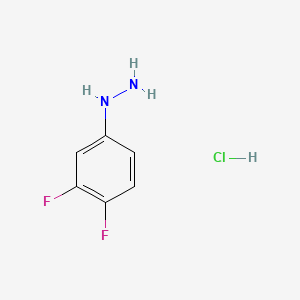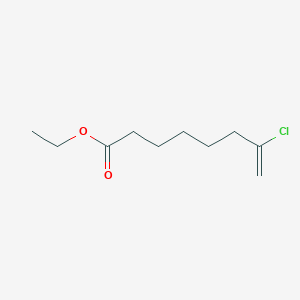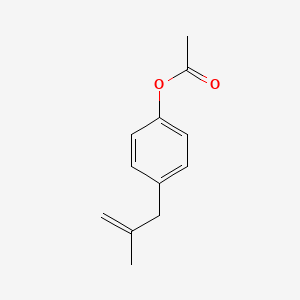
3-(4-Acetoxyphenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Acetoxyphenyl)-2-methyl-1-propene” is a chemical compound. It is also known as “methyl (E)-3-(4-acetoxyphenyl)acrylate” with a molecular formula of C12H12O4 . It is a colorless crystal .
Synthesis Analysis
The synthesis of this compound involves the reaction of (E)-3-(4-hydroxyphenyl)acrylate with acetic anhydride at 80 °C for 2 hours . After the reaction is complete, a colorless crystal is produced after cooling slowly .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a monoclinic crystal system with a space group of P 2 1 / c (no. 14) . The molecular formula is C12H12O4 .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 365.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 55.0±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 162.7±3.0 cm3 .Scientific Research Applications
Polyradical Conjugated Polymers :
- The compound was used in synthesizing poly(3-phenylgalvinoxylthiophene), a conjugated polymer with high spin concentration, indicating paramagnetic properties and potential applications in organic electronics (Miyasaka, Yamazaki & Nishide, 2001).
Supramolecular Architecture :
- 3-(4-Acetoxyphenyl)-2-methyl-1-propene has been observed in the formation of complex structures through esterification, revealing three-dimensional frameworks and showing significant hydrogen bonding and molecular conformation control (Wang & Xu, 2022).
Optical Device Applications :
- Derivatives of the compound have been studied for their nonlinear optical properties, suggesting their potential use in optical devices like limiters and switches (Naseema et al., 2010).
Chemical Synthesis and Catalysis :
- It's involved in innovative chemical reactions, such as the acetoxyallylation of aldehydes, which is essential in the synthesis of complex organic compounds (Lombardo et al., 2001).
- In catalytic oxidation processes, the compound serves as an intermediate for synthesizing drugs, showcasing its versatility in chemical synthesis (Alvarez et al., 2007).
Polymer Science and Molecular Engineering :
- It plays a role in the development of highly isoselective polymerization processes, demonstrating its utility in advanced material science and polymer engineering (Machat et al., 2017).
Electronic and Photonic Devices :
- The compound is part of studies focusing on the electronic structures of materials, which is critical for the development of photonic and electronic devices (Xu et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Acetoxyphenyl)-2-butanone”, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
The compound “3-(4-Acetoxyphenyl)-2-methyl-1-propene” interacts with its targets through chemical reactions. For instance, it has been used in the catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .
Biochemical Pathways
It’s known to be involved in the protodeboronation of pinacol boronic esters, which is a crucial process in organic synthesis .
Result of Action
Its use in organic synthesis suggests that it can facilitate the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it has been used in reactions at 80°C .
properties
IUPAC Name |
[4-(2-methylprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7H,1,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVZVXDRFNRPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641205 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890097-89-9 |
Source


|
| Record name | Phenol, 4-(2-methyl-2-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




